JH-Lph-28 is a sulfonyl piperazine analog that serves as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase, commonly referred to as LpxH. This compound has garnered attention for its significant antibiotic activity, positioning it as a promising candidate in the fight against bacterial infections. The structural composition of JH-Lph-28 allows it to interact effectively with bacterial enzymes, making it a valuable tool in both research and potential therapeutic applications .
JH-Lph-28 is classified under synthetic organic compounds, specifically within the category of sulfonyl piperazine derivatives. Its synthesis involves coupling substituted phenyl piperazines with 1-acetyl-5-indolinesulfonyl chloride, which contributes to its unique biological properties. The compound is primarily sourced from laboratories engaged in pharmaceutical research and development.
The synthesis of JH-Lph-28 follows a multi-step process that begins with the preparation of substituted phenyl piperazines. The key steps include:
The molecular formula of JH-Lph-28 is , with a molecular weight of approximately 471.5 g/mol. Its IUPAC name is 1-[5-[4-[3-fluoro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone.
JH-Lph-28 participates in various chemical reactions due to its functional groups:
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts tailored to facilitate specific transformations.
JH-Lph-28 exerts its antibacterial effects primarily through the inhibition of LpxH, an enzyme critical for lipid A biosynthesis in gram-negative bacteria. By binding to LpxH, JH-Lph-28 disrupts the formation of lipid A, leading to compromised bacterial membrane integrity and ultimately cell death.
The inhibition mechanism involves competitive binding at the active site of LpxH, where JH-Lph-28 mimics substrate interactions. Studies have shown that this compound significantly reduces LpxH activity, demonstrating a percentage inhibition rate that varies depending on concentration .
These properties are crucial for determining optimal storage conditions and potential applications in research settings .
JH-Lph-28 has several significant applications across various scientific fields:
The rise of multidrug-resistant Gram-negative bacteria represents one of the most critical challenges in modern infectious disease management. Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae rank among the World Health Organization’s priority pathogens due to their extensive drug resistance profiles and association with high-mortality nosocomial infections [1] [3]. These pathogens deploy sophisticated resistance mechanisms, including impermeable outer membranes, efflux pumps, and enzymatic antibiotic degradation. The pharmaceutical industry’s withdrawal from antibacterial development since the 1980s—driven by economic constraints—has exacerbated this crisis, leaving virtually no novel antibiotic classes against Gram-negative bacteria [1] [5]. Consequently, infections caused by these pathogens result in prolonged hospitalizations, increased healthcare costs, and mortality rates exceeding 50% in vulnerable populations [3]. This urgent therapeutic gap necessitates targeting unexplored bacterial processes, such as lipid A biosynthesis, to circumvent existing resistance mechanisms.
Table 1: WHO Priority Gram-Negative Pathigms Requiring Novel Antibiotics
| Pathogen | Resistance Threat Level | Associated Infections |
|---|---|---|
| Acinetobacter baumannii | Critical | Ventilator-associated pneumonia |
| Pseudomonas aeruginosa | Critical | Sepsis, catheter-associated infections |
| Klebsiella pneumoniae | Urgent | Urinary tract, bloodstream infections |
| Escherichia coli | Urgent | Gastrointestinal, surgical site infections |
Lipid A, the hydrophobic membrane anchor of lipopolysaccharide (LPS), forms the outer leaflet of the Gram-negative outer membrane. This asymmetric bilayer structure serves as a formidable permeability barrier, excluding hydrophobic toxins and antibiotics [3] [6]. The Raetz pathway orchestrates lipid A biosynthesis through nine conserved enzymatic steps, all essential for bacterial viability and host adaptation [5] [6]. Disruption of this pathway not only compromises membrane integrity but also halts endotoxin production—a key virulence factor triggering septic shock [1] [4]. Crucially, this pathway is absent in humans, minimizing off-target toxicity risks. Among its enzymes, UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) catalyzes the fourth committed step: hydrolyzing UDP-2,3-diacylglucosamine (UDP-DAGn) to generate lipid X and uridine monophosphate [4] [6]. This reaction occurs at the inner membrane interface, positioning LpxH as a gatekeeper for downstream lipid A assembly. The pathway’s conservation across Gram-negative pathogens and its absence in mammals make it an ideal antibiotic target [3] [5].
LpxH is a metalloenzyme belonging to the calcineurin-like phosphoesterase family. It features a dinuclear manganese cluster coordinated by conserved residues (His-76, Asp-77, Asn-160, and Glu-161 in Haemophilus influenzae) within its active site [6]. These metals activate water molecules for nucleophilic attack on the pyrophosphate bond of UDP-DAGn, yielding lipid X and uridine monophosphate [4] [6]. Unlike upstream enzymes (e.g., LpxC), LpxH operates at the first membrane-association step, linking cytosolic and membrane-bound lipid A synthesis [6]. Though three functional orthologs exist—LpxH (predominant in β- and γ-proteobacteria), LpxI (α-proteobacteria), and LpxG (Chlamydiae)—they never coexist in the same organism [1] [5]. LpxH is the most widespread, present in >70% of Gram-negative pathogens, including all WHO-priority species [3] [5]. Its functional conservation, combined with structural distinctions from human phosphatases, underscores its therapeutic relevance.
Table 2: Functional Orthologs of UDP-DAGn Hydrolase in Gram-Negative Bacteria
| Enzyme | Phylogenetic Distribution | Structural Features | Metal Dependence |
|---|---|---|---|
| LpxH | β- and γ-proteobacteria (e.g., E. coli, K. pneumoniae) | Calcineruin-like phosphoesterase fold; dinuclear Mn²⁺ site | Mn²⁺-dependent (600-fold activation) |
| LpxI | α-proteobacteria (e.g., Caulobacter crescentus) | Cupin fold; no metal dependence | None |
| LpxG | Chlamydiae (e.g., Chlamydia trachomatis) | Calcineruin-like phosphoesterase fold; modified metal site | Not characterized |
LpxH offers distinct pharmacological advantages over other lipid A enzymes, particularly LpxC—the most extensively studied target in the pathway. First, inhibiting downstream steps (e.g., LpxH) causes dual toxicity: pathway disruption plus accumulation of bactericidal intermediates like UDP-DAGn [4] [5]. These metabolites incorporate into the inner membrane, compromising its integrity and inducing autolysis [4]. Second, LpxH inhibitors exploit a cryptic binding pocket distinct from the catalytic site. Structural studies reveal that sulfonyl piperazine compounds (e.g., JH-LPH-28) occupy the L-shaped acyl-chain chamber adjacent to the active site, inducing conformational changes that allosterically disrupt substrate binding [4] [5]. This mechanism circumvents resistance mutations affecting catalytic residues. Third, LpxH exhibits lower sequence variability than LpxC across pathogens, reducing the risk of target-based resistance [3] [5]. Finally, JH-LPH-28 demonstrates striking synergy with outer membrane permeabilizers (e.g., polymyxin B nonapeptide), overcoming penetration barriers in intrinsically resistant species like Escherichia coli [4] [5]. These attributes position LpxH as a high-value target with multiple mechanistic advantages.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1